molecular formula C18H18F3NO B5510701 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 303790-75-2

4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B5510701
CAS RN: 303790-75-2
M. Wt: 321.3 g/mol
InChI Key: QTYSLIAWFXBRIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and catalytic reduction processes. For instance, a novel fluorinated diamine monomer with the tert-butyl group was prepared through nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4-tert-butylcatechol, followed by catalytic reduction with hydrazine and Pd/C (Yang et al., 2006). This methodology is indicative of the potential synthetic routes that can be adapted for the synthesis of 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds have been characterized by various techniques, including X-ray diffraction, NMR, and FTIR spectroscopy. For example, the crystal structure of a related compound was analyzed to understand the conformation and interactions within the molecule, providing insights into the molecular structure of 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl phenylazocarboxylates have shown that these compounds are versatile building blocks for synthetic organic chemistry, indicating that 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide could similarly participate in various chemical reactions (Jasch et al., 2012).

Physical Properties Analysis

Related compounds exhibit notable physical properties such as high thermal stability and good solubility in polar solvents, which are desirable characteristics for materials science applications (Hsiao et al., 2000). These properties suggest that 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide may also possess similar advantageous physical properties.

properties

IUPAC Name

4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO/c1-17(2,3)13-10-8-12(9-11-13)16(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYSLIAWFXBRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186603
Record name 4-(1,1-Dimethylethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide

CAS RN

303790-75-2
Record name 4-(1,1-Dimethylethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303790-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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